molecular formula C11H14ClFN4 B2410294 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride CAS No. 2416234-03-0

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2410294
CAS No.: 2416234-03-0
M. Wt: 256.71
InChI Key: DPQAIBKSNKKGAZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a high-purity chemical reagent designed for research applications. This compound features a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known for its diverse biological activities . The 1,2,4-triazole core is a key pharmacophore in several FDA-approved drugs and is extensively utilized in the development of bioactive molecules for neuroscience and antifungal research . In particular, structural analogs containing the 1,2,4-triazole fragment have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research indicates that the mechanism of action for such active triazole compounds may involve potentiation of GABAergic neurotransmission, specifically through binding to the benzodiazepine site of the GABAA receptor, leading to increased GABA content in the brain . Furthermore, the 4-fluorophenyl subgroup is a common structural element that can influence the compound's pharmacokinetic properties and receptor binding affinity. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. The compound's structure is confirmed by 1H NMR, 13C NMR, and HRMS analyses.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4.ClH/c1-13-10(11-14-7-15-16-11)6-8-2-4-9(12)5-3-8;/h2-5,7,10,13H,6H2,1H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIAUSBSDLOLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)F)C2=NC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Triazole Ring Formation: The next step involves the formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

    Ethanamine Backbone Construction: The final step involves the attachment of the ethanamine backbone to the triazole ring, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains and fungi. For instance, the compound has been assessed for its efficacy against resistant strains of bacteria, demonstrating promising results in vitro.

Anticancer Potential

The compound has undergone evaluation for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. The National Cancer Institute (NCI) has conducted screenings that revealed significant cytotoxic effects against a range of human tumor cells, with mean growth inhibition values indicating its potency .

Neuropharmacological Effects

Triazole derivatives are also being studied for their neuropharmacological effects. Preliminary investigations suggest that this compound may possess anxiolytic and antidepressant-like activities in animal models. These findings point towards its potential application in treating mood disorders.

Case Studies and Research Findings

StudyObjectiveFindings
Antimicrobial efficacyDemonstrated significant inhibition of bacterial growth against resistant strains.
Anticancer activityShowed potent cytotoxicity against various human tumor cell lines with low GI50 values.
Neuropharmacological assessmentIndicated potential anxiolytic effects in rodent models, warranting further exploration.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: The parent compound without the hydrochloride group.

    2-(4-Chlorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: A similar compound with a chlorine atom instead of a fluorine atom.

    2-(4-Bromophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: A similar compound with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chlorine and bromine analogs

Biological Activity

The compound 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride is a synthetic derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

1. Overview of Triazole Derivatives

Triazole compounds have been widely studied for their antimicrobial , antifungal , and anticancer properties. The incorporation of fluorine atoms in these compounds often enhances their biological activity due to increased lipophilicity and metabolic stability. The specific compound in focus has shown promise in various preclinical studies.

The biological activity of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes critical for fungal cell wall synthesis, such as lanosterol demethylase.
  • Cell Cycle Disruption : Some studies indicate that this compound can induce cell cycle arrest in cancer cells by modulating key regulatory proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibits growth of Candida species
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces cytokine release (TNF-α)

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on the MCF-7 breast cancer cell line. The results indicated an IC50 value of approximately 15 µM , suggesting significant cytotoxicity comparable to established chemotherapeutics like Tamoxifen. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 cleavage and increased p53 expression levels, indicating a potential role in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the compound demonstrated notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be within the range of 32–64 µg/mL , showcasing its potential as a therapeutic agent against bacterial infections .

5. Synthesis and Structural Characterization

The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride involves multi-step reactions starting from commercially available precursors. Structural characterization has confirmed its molecular integrity through techniques such as NMR and X-ray crystallography .

6. Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and long-term effects in animal models.
  • Combination Therapies : Investigating synergistic effects with other anticancer agents.
  • Mechanistic Studies : Elucidating precise molecular targets and pathways influenced by this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride, and how can intermediates be characterized?

  • Answer : A plausible synthesis route involves condensation of 4-fluoroaniline derivatives with triazole precursors, followed by hydrochlorination. Key intermediates (e.g., 4-fluoro-N-methylbenzenecarboximidoyl chloride) can be characterized using FT-IR spectroscopy (C-F stretch at ~1,100 cm⁻¹) and LC-MS (to confirm molecular ion peaks). Purity is assessed via HPLC with a Chromolith® RP-18e column under gradient elution .

Q. How can the crystalline structure of this compound be resolved, and what software tools are suitable for refinement?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) yields structural parameters. Use SHELXL for refinement, leveraging its robust algorithms for handling high-resolution data and twinned crystals. The program’s restraint options (e.g., DFIX for bond distances) improve accuracy in disordered regions .

Advanced Research Questions

Q. What strategies address discrepancies in crystallographic data (e.g., R-factor >5%) during refinement?

  • Answer : High R-factors often arise from thermal motion or disorder. Mitigation steps:

  • Apply TWIN/BASF commands in SHELXL for twinned data.
  • Use SIMU/SADI restraints to model anisotropic displacement parameters.
  • Validate with R1(wR2) convergence plots and cross-check against Hirshfeld surface analysis .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and what are the limitations?

  • Answer : Molecular docking (AutoDock Vina) and QSAR models predict binding affinity to targets like CYP450 enzymes. However, inaccuracies arise from solvation effects and conformational flexibility. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What analytical techniques resolve contradictions in NMR data (e.g., split signals for fluorophenyl protons)?

  • Answer : Split signals suggest dynamic exchange or diastereotopicity. Use:

  • Variable-temperature NMR (−40°C to 25°C) to slow exchange processes.
  • 2D NOESY to confirm spatial proximity of protons.
  • DFT calculations (Gaussian 16) to simulate coupling constants .

Methodological Notes

  • Synthesis Optimization : Replace sodium azide with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance yield and reduce toxicity .
  • Error Analysis : Use Hamilton R-factor ratio tests to validate refinement models against alternative space groups .

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